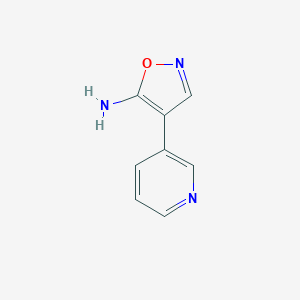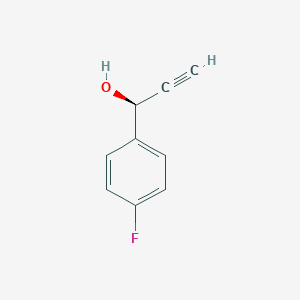
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, (S)-1-(4-fluorophenyl)prop-2-yn-1-ol can prevent the expression of genes that are involved in cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that (S)-1-(4-fluorophenyl)prop-2-yn-1-ol can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on (S)-1-(4-fluorophenyl)prop-2-yn-1-ol. One potential direction is the development of new cancer therapies based on this compound. Further studies are needed to understand the mechanism of action of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol and its potential applications in the treatment of different types of cancer. Another potential direction is the development of new anti-inflammatory therapies based on this compound. Studies are needed to understand the molecular mechanisms underlying the anti-inflammatory properties of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol and its potential applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol involves several steps. The starting material is 4-fluorobenzaldehyde, which undergoes a condensation reaction with propargyl alcohol to form the intermediate compound, (S)-1-(4-fluorophenyl)prop-2-yn-1-ol. This intermediate compound is then subjected to a purification process to obtain the final product.
Applications De Recherche Scientifique
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its anticancer properties. Studies have shown that (S)-1-(4-fluorophenyl)prop-2-yn-1-ol has the potential to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
179249-16-2 |
|---|---|
Nom du produit |
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol |
Formule moléculaire |
C9H7FO |
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
(1S)-1-(4-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H/t9-/m0/s1 |
Clé InChI |
JZJFKHHTWIWOOH-VIFPVBQESA-N |
SMILES isomérique |
C#C[C@@H](C1=CC=C(C=C1)F)O |
SMILES |
C#CC(C1=CC=C(C=C1)F)O |
SMILES canonique |
C#CC(C1=CC=C(C=C1)F)O |
Synonymes |
Benzenemethanol, alpha-ethynyl-4-fluoro-, (alphaS)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



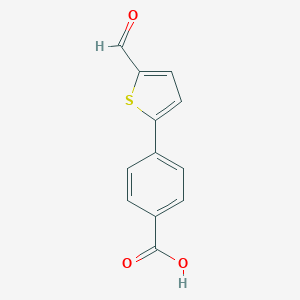
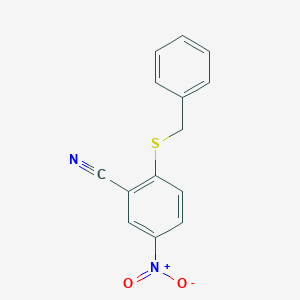
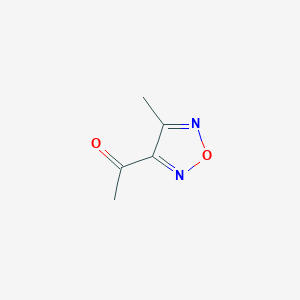
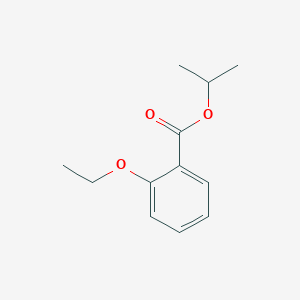
![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)
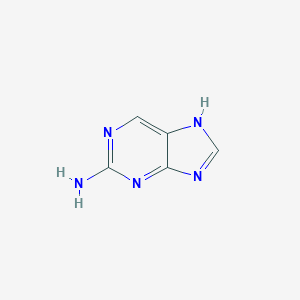
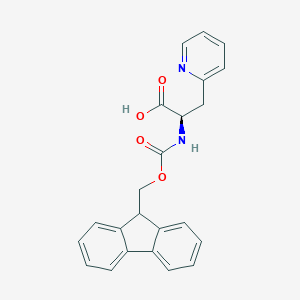
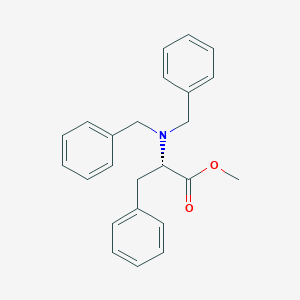
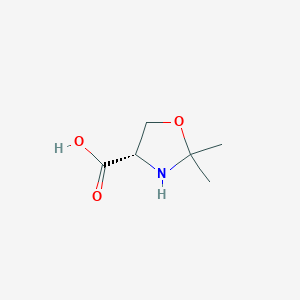
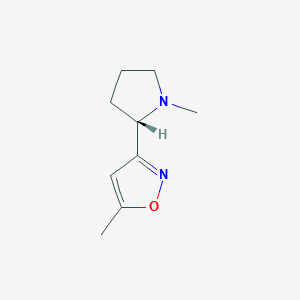
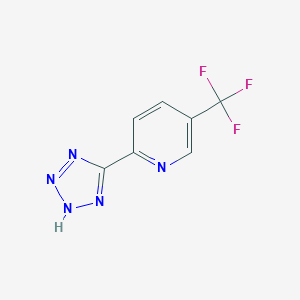
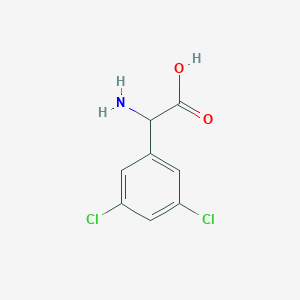
![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
